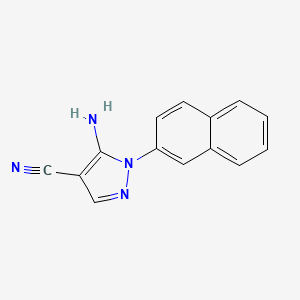

5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-1-(2-naphthyl)-1H-pyrazole-4-carbonitrile, also known as ANPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring, an amino group, and a naphthyl group attached to the pyrazole ring. ANPC has been found to possess various biochemical and physiological effects, making it a promising candidate for use in research and development.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research has explored the crystal and molecular structure of related compounds, showcasing the significance of intermolecular interactions in stabilizing their crystal structures. For example, studies on 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile demonstrate how intermolecular N-H…N and C-H…Cl interactions contribute to the formation of centrosymmetric dimers, underscoring the importance of structural analysis in understanding compound properties (Fathima et al., 2014).

Electronic and Spectral Properties for Material Science

The electronic and spectral properties of fluoropyrazolecarbonitrile derivatives have been studied, particularly their interaction with fullerene molecules. This research aims to enhance the understanding of the compound's physical and chemical properties, such as active sites, biological activities, and electron delocalization. Such studies have implications for material science and pharmacology, demonstrating the compound's potential in developing antiarthritic properties and improving Raman activity when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

Synthesis of Polyfunctionally Substituted Derivatives

The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile precursors showcases the versatility of this compound in organic synthesis. These studies reveal the potential for creating a variety of structurally complex and functionally diverse compounds, highlighting the importance of such derivatives in chemical synthesis and potential industrial applications (Aly, 2006).

Antimicrobial Activity

Research into the synthesis of novel Schiff bases using related pyrazole-4-carboxaldehydes derivatives has demonstrated significant antimicrobial activity. This underscores the potential pharmaceutical applications of these compounds in combating microbial infections. The investigation into their in vitro antimicrobial activity has revealed promising results, suggesting a path forward for the development of new antimicrobial agents (Puthran et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-amino-1-naphthalen-2-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-8-12-9-17-18(14(12)16)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVTNAZCVLUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)